molecular formula C14H18NNaO5 B1260912 Sanfetrinem sodium CAS No. 141611-76-9

Sanfetrinem sodium

Cat. No.: B1260912
CAS No.: 141611-76-9
M. Wt: 303.29 g/mol
InChI Key: YXEMRWDSRDEZLB-KOKFPPFCSA-M
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Description

Sanfetrinem sodium: is a beta-lactam antibiotic that belongs to the carbapenem class. It was developed by GlaxoSmithKline in the 1990s and is known for its broad-spectrum antibacterial activity. This compound is particularly notable for its potential use in treating infections caused by drug-resistant bacteria .

Scientific Research Applications

Sanfetrinem sodium has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of carbapenem synthetase enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), and carbapenem synthase (carC) . These enzymes facilitate the formation of the carbapenem core structure, which is then modified through various chemical reactions to produce the final compound.

Industrial Production Methods: Industrial production of sanfetrinem sodium involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary biosynthetic enzymes. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sanfetrinem sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new drug candidates .

Mechanism of Action

Sanfetrinem sodium exerts its antibacterial effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of the bacterial cell wall. By binding to PBPs, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death . The compound’s activity is enhanced in the presence of beta-lactamase inhibitors, which prevent the degradation of the beta-lactam ring by bacterial enzymes .

Comparison with Similar Compounds

Uniqueness of Sanfetrinem Sodium: this compound is unique due to its oral bioavailability, which makes it more convenient for clinical use compared to other carbapenems that require intravenous administration. Additionally, its activity against drug-resistant bacteria, including Mycobacterium tuberculosis, highlights its potential as a valuable therapeutic agent .

Properties

CAS No.

141611-76-9

Molecular Formula

C14H18NNaO5

Molecular Weight

303.29 g/mol

IUPAC Name

sodium;(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate

InChI

InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1

InChI Key

YXEMRWDSRDEZLB-KOKFPPFCSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+]

SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+]

Canonical SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+]

Pictograms

Irritant; Health Hazard

Synonyms

4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate
GV 104326
GV-104326
GV104326

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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